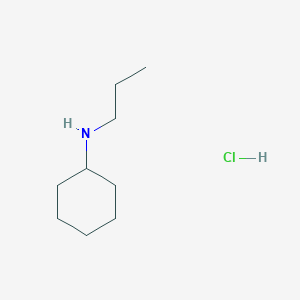

N-propylcyclohexanamine hydrochloride

Description

Historical Context of Research on Cyclohexanamine Derivatives

Research into cyclohexanamine and its derivatives dates back to the early 20th century, driven by the pursuit of new pharmaceuticals and industrial chemicals. Cyclohexylamine (B46788) itself is a well-known organic compound, recognized as a colorless liquid with a characteristic fishy odor and miscibility with water. wikipedia.org It serves as a precursor in the synthesis of various organic compounds and has applications as a corrosion inhibitor. wikipedia.org The hydrogenation of aniline is a primary route for its production. wikipedia.org

Early investigations into N-alkylation of amines provided the foundational chemistry for the synthesis of compounds like N-propylcyclohexanamine. researchgate.netnih.govnih.govrsc.org The development of catalytic methods, including the use of ruthenium complexes, has enabled more efficient and selective synthesis of N-alkylated amines from alcohols or carboxylic acids and molecular hydrogen. nih.govnih.gov The core structure of cyclohexanamine has been a scaffold for the development of numerous biologically active molecules, with research exploring their potential as antimicrobial, anticancer, and anti-inflammatory agents. researchgate.netmdpi.comnih.govcabidigitallibrary.org

Rationale for Contemporary Academic Investigations of N-Propylcyclohexanamine Hydrochloride

Contemporary academic interest in this compound and its analogs is multifaceted. Researchers are often motivated by the potential to discover novel bioactive compounds. The N-propyl substituent on the cyclohexanamine ring can modulate the lipophilicity and steric properties of the molecule, potentially influencing its interaction with biological targets. cabidigitallibrary.org

Studies on related N-substituted cycloalkylamines have shown that modifications to the amine substituent can significantly impact biological activity, such as norepinephrine reuptake inhibition. nih.gov This provides a strong rationale for synthesizing and evaluating a variety of N-alkylated cyclohexanamines, including the propyl derivative, to establish structure-activity relationships. Furthermore, the hydrochloride salt form enhances the compound's solubility in aqueous media, which is advantageous for biological testing and certain chemical applications.

Overview of Key Research Paradigms and Theoretical Frameworks

The study of this compound and related compounds employs a range of established research paradigms and theoretical frameworks.

Synthesis and Characterization: The synthesis of N-propylcyclohexanamine typically involves the N-alkylation of cyclohexylamine. researchgate.netnih.govnih.govrsc.org Characterization of the resulting compound and its hydrochloride salt is achieved through various analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for confirming the molecular structure. nih.govnih.gov Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are employed for purification and to assess the purity of the synthesized compound. sielc.comresearchgate.netresearchgate.netnih.govnih.gov

Physicochemical Properties and Computational Modeling: The physicochemical properties of amine hydrochlorides, such as their solubility and thermal behavior, are important for their application and are often studied using techniques like Differential Scanning Calorimetry (DSC). researchgate.net Computational chemistry, particularly Density Functional Theory (DFT), is utilized to model the molecular structure, understand intermolecular interactions, and predict properties of these compounds. acs.orgresearchgate.netresearchgate.netmdpi.comacs.org These theoretical models provide insights into the conformational stability and energetic properties of the molecule. mdpi.com

Biological Evaluation: When investigating the biological significance of cyclohexanamine derivatives, researchers typically conduct in vitro assays to screen for specific activities. researchgate.netmdpi.comnih.govmdpi.com For example, studies on related compounds have explored their potential as enzyme inhibitors or receptor ligands. nih.gov

Scope and Significance of this compound Studies in Chemical and Biological Sciences

The study of this compound contributes to the broader understanding of structure-activity relationships within the class of N-alkylated cyclohexanamines. While specific research solely focused on this compound is not extensively documented in publicly available literature, the principles derived from studying its analogs are significant.

In the chemical sciences, the synthesis and characterization of this compound provide data points for understanding the reactivity and properties of secondary amines and their salts. It can serve as a model compound for developing new synthetic methodologies or analytical techniques for related molecules.

In the biological sciences, investigations into the bioactivity of N-propylcyclohexanamine and its derivatives could lead to the identification of new lead compounds for drug discovery. The cyclohexanamine scaffold is present in various biologically active molecules, and understanding how different N-substituents affect this activity is a key area of medicinal chemistry research. researchgate.netmdpi.comnih.govcabidigitallibrary.org

Interactive Data Tables

Below are tables summarizing key data points related to N-propylcyclohexanamine and its hydrochloride, based on available information.

Table 1: Physicochemical Properties of N-Propylcyclohexanamine

| Property | Value | Source |

| Molecular Formula | C9H19N | nih.gov |

| Molecular Weight | 141.25 g/mol | nih.gov |

| IUPAC Name | N-propylcyclohexanamine | nih.gov |

| CAS Number | 3592-81-2 | nih.gov |

| SMILES | CCCNC1CCCCC1 | nih.gov |

| InChI | InChI=1S/C9H19N/c1-2-8-10-9-6-4-3-5-7-9/h9-10H,2-8H2,1H3 | nih.gov |

| InChIKey | PXKCSKRXWAZGFK-UHFFFAOYSA-N | nih.gov |

Table 2: Spectroscopic Data for N-Propylcyclohexanamine

| Technique | Data Availability |

| 13C NMR Spectra | Available |

| GC-MS | Available |

| Vapor Phase IR Spectra | Available |

| Source: PubChem CID 19178 nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-propylcyclohexanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-2-8-10-9-6-4-3-5-7-9;/h9-10H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSYHRIWTZGXNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3592-82-3 | |

| Record name | Cyclohexanamine, N-propyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3592-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic and Methodological Approaches in N Propylcyclohexanamine Hydrochloride Chemistry

Advanced Synthetic Strategies for N-Propylcyclohexanamine Hydrochloride and its Analogues

Modern synthetic chemistry seeks to improve upon classical methods by introducing novel catalytic systems, enhancing stereochemical control, and adhering to the principles of green chemistry.

Recent advancements have moved beyond traditional reducing agents like sodium borohydride (B1222165), exploring sophisticated catalytic systems that offer greater efficiency and milder reaction conditions. numberanalytics.com

Photoredox Catalysis : An innovative approach for synthesizing functionalized cyclohexylamine (B46788) derivatives involves visible-light-enabled [4+2] cycloaddition reactions. nih.govrsc.orgnih.gov This method utilizes photoredox catalysis to facilitate the reaction between benzocyclobutylamines and α-substituted vinylketones, providing access to complex cyclohexylamine structures under mild conditions with high atom economy. nih.govrsc.org

Biocatalysis : The use of enzymes, specifically imine reductases (IREDs) and reductive aminases (RedAms), represents a significant advance. researcher.lifenih.gov These biocatalysts can perform reductive amination in aqueous environments under mild conditions. nih.govresearchgate.net For instance, various IREDs have been characterized for their ability to catalyze the reductive amination of cyclohexanone (B45756) with different amines, demonstrating the potential for highly selective and green synthesis. nih.govresearchgate.net

Transition Metal Catalysis : Various transition metals have been employed to catalyze reductive amination and related N-alkylation reactions. Gold catalysts, particularly Au/TiO2, have been investigated for the reductive amination of cyclohexanone, showing good yields of the desired secondary amine. d-nb.info Additionally, catalyst systems based on ruthenium, iridium, and nickel have been successfully used to promote these transformations with high selectivity. jocpr.commdpi.com Bimetallic catalysts, such as Pd-Ru systems, have also proven effective in the one-pot synthesis of cyclohexylamines from nitroarenes. rsc.org

| Catalytic Strategy | Key Features | Typical Reaction | Reference |

|---|---|---|---|

| Photoredox Catalysis | Uses visible light; mild conditions; high atom economy; forms complex analogues. | [4+2] Cycloaddition | nih.govrsc.org |

| Biocatalysis (IREDs) | Aqueous media; mild temperature and pressure; high selectivity. | Asymmetric Reductive Amination | researcher.lifenih.govresearchgate.net |

| Gold (Au/TiO₂) Catalysis | Heterogeneous catalyst; uses molecular hydrogen as a reductant. | Reductive Amination | d-nb.info |

While N-propylcyclohexanamine is achiral, the synthesis of its substituted analogues often requires precise control of stereochemistry. Advanced methodologies have been developed to address this challenge, enabling the creation of specific stereoisomers.

Asymmetric Photocatalysis : The photoredox-catalyzed [4+2] cycloaddition can be rendered asymmetric by incorporating a chiral catalyst. rsc.orgnih.gov The use of a chiral phosphoric acid in conjunction with the photoredox catalyst creates a chiral environment, leading to the formation of functionalized cyclohexylamine derivatives with good to excellent diastereoselectivity and enantioselectivity. rsc.orgnih.gov

Enzymatic Asymmetric Synthesis : Imine reductases (IREDs) are particularly powerful tools for stereoselective synthesis. These enzymes can catalyze the asymmetric reduction of imines or perform reductive amination on prochiral ketones to produce chiral amines with high enantiopurity. researcher.lifenih.gov The inherent stereoselectivity of IREDs makes them ideal for producing optically active analogues of N-propylcyclohexanamine.

Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of N-propylcyclohexanamine and its analogues, this involves using safer solvents, reducing waste, and improving energy efficiency.

'Hydrogen Borrowing' Catalysis : This elegant strategy involves the N-alkylation of amines using alcohols, where the alcohol also serves as the alkylating agent. acs.orgrsc.org A catalyst, often based on abundant metals like iron or manganese, temporarily "borrows" hydrogen from the alcohol to form a carbonyl intermediate. acs.orgrsc.org This intermediate then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen. The only byproduct of this process is water, making it a highly atom-economical and environmentally benign method. acs.org

Aqueous Reaction Media : Performing N-alkylation and reductive amination reactions in water instead of volatile organic solvents is a key green approach. researchgate.netrsc.org Nickel catalysts have been shown to be effective for the amination of cyclohexanol (B46403) in aqueous ammonia. mdpi.com Microwave-assisted synthesis in water has also been demonstrated as a rapid and clean method for N-alkylation. rsc.org

Catalytic Hydrogenation : Replacing stoichiometric hydride reagents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) with catalytic amounts of a metal catalyst and molecular hydrogen (H₂) is a greener alternative. acsgcipr.org This approach improves the reaction's mass intensity by avoiding the use of large excesses of reagents. acsgcipr.org

| Principle | Application | Advantage | Reference |

|---|---|---|---|

| Atom Economy | 'Hydrogen Borrowing' using alcohols | Water is the only byproduct | acs.orgrsc.org |

| Safer Solvents | Use of water or low-boiling point solvents | Reduces use of hazardous organic solvents | mdpi.comrsc.org |

| Catalysis | Using H₂ with a metal catalyst instead of hydride reagents | Reduces chemical waste and improves efficiency | acsgcipr.org |

| Use of Renewable Feedstocks | Biocatalysis with enzymes (IREDs) | Operates in water under mild conditions | nih.govresearchgate.net |

Process Optimization and Scale-Up Methodologies

Transitioning a synthetic route from a laboratory scale to industrial production requires careful optimization of reaction parameters to maximize yield, purity, and cost-effectiveness. For the synthesis of N-propylcyclohexanamine, this typically involves refining the reductive amination process.

Key parameters for optimization include temperature, pressure, choice of solvent, and catalyst loading. numberanalytics.comprocurementresource.com For instance, in the catalytic amination of cyclohexanol, the presence of a base like NaOH was found to dramatically enhance catalyst activity. mdpi.com The choice of reducing agent is also critical; direct catalytic hydrogenation is often preferred for large-scale operations over hydride agents due to cost and safety considerations. numberanalytics.comwikipedia.org

One-pot procedures, where the carbonyl compound, amine, and reducing agent are combined in a single step, are highly attractive for scale-up as they streamline the synthetic pathway and improve atom economy. jocpr.comacs.org The scalability of novel methods, such as photocatalyzed cycloadditions and specific N-alkylation protocols, has been successfully demonstrated at the millimole to gram scale, indicating their potential for larger-scale applications. thieme-connect.comchemrxiv.org

Characterization of Synthetic Intermediates and By-products

A thorough understanding of the reaction mechanism, including the identification of intermediates and potential by-products, is essential for process control and optimization.

Synthetic Intermediates : The central intermediate in the reductive amination of cyclohexanone with propylamine (B44156) is the corresponding N-propylcyclohexan-1-imine. organicchemistrytutor.comnih.gov This imine is formed through the condensation of the ketone and amine, typically involving the loss of a water molecule. wikipedia.org While often generated and reduced in situ, its formation is a crucial equilibrium step in the reaction pathway. acsgcipr.orgnih.gov

Synthetic By-products : Several by-products can arise during the synthesis. A common issue in N-alkylation reactions is over-alkylation, which in this case would lead to the formation of the tertiary amine, N,N-dipropylcyclohexanamine. jocpr.comorganic-chemistry.org Another potential side reaction is the reduction of the starting material, cyclohexanone, to cyclohexanol, especially if the reducing agent is not sufficiently selective for the imine intermediate. nih.gov In reactions involving ammonia, the formation of dicyclohexylamine (B1670486) can also occur. procurementresource.com

The characterization of these species is typically accomplished using standard analytical techniques. Gas chromatography-flame ionization detection (GC-FID) and gas chromatography-mass spectrometry (GC-MS) are routinely used to monitor reaction conversion and identify the various components in the reaction mixture. researchgate.netresearchgate.netchemicalbook.com

| Compound Type | Compound Name | Role/Origin | Reference |

|---|---|---|---|

| Intermediate | N-propylcyclohexan-1-imine | Formed from condensation of cyclohexanone and propylamine | organicchemistrytutor.comnih.gov |

| By-product | N,N-dipropylcyclohexanamine | Result of over-alkylation of the primary amine | jocpr.comorganic-chemistry.org |

| By-product | Cyclohexanol | Result of reduction of the starting ketone | nih.gov |

| By-product | Dicyclohexylamine | Potential by-product in reactions using ammonia | procurementresource.com |

Mechanistic Investigations of N Propylcyclohexanamine Hydrochloride

Elucidation of Reaction Mechanisms in Synthetic Pathways

The initial step is the nucleophilic addition of propylamine (B44156) to the carbonyl carbon of cyclohexanone (B45756). This reaction is typically carried out under neutral or slightly acidic conditions, which can catalyze the reaction. wikipedia.org The nitrogen atom of the amine attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a hemiaminal. This hemiaminal is generally unstable and exists in equilibrium with the starting materials. wikipedia.org Subsequently, the hemiaminal undergoes dehydration through the loss of a water molecule to form a C=N double bond, yielding an imine (specifically, N-propylcyclohexan-1-imine). masterorganicchemistry.com The removal of water can drive the equilibrium towards the formation of the imine. wikipedia.org

The second crucial step is the reduction of the imine intermediate to the corresponding secondary amine, N-propylcyclohexanamine. This reduction can be accomplished through various methods, most notably catalytic hydrogenation or the use of hydride reducing agents. wikipedia.orgacsgcipr.org In a "direct" or "one-pot" reductive amination, the cyclohexanone, propylamine, and the reducing agent are all combined in a single reaction vessel. wikipedia.org This approach relies on the selective reduction of the imine in the presence of the starting ketone. masterorganicchemistry.com

Several reducing agents are particularly well-suited for this selective reduction. Sodium cyanoborohydride (NaBH3CN) is a mild and selective reducing agent that is effective at neutral or slightly acidic pH. tcichemicals.com Its selectivity stems from the fact that it reduces the protonated imine (iminium ion) much faster than it reduces the ketone. masterorganicchemistry.com At a pH between 6 and 7, the equilibrium between the ketone and the iminium ion favors the latter, allowing for efficient and selective reduction. harvard.edu Another commonly used reagent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which is also highly selective for the reduction of imines over ketones and is often used in aprotic solvents like dichloroethane. harvard.edunih.gov It is considered a less toxic alternative to sodium cyanoborohydride. tcichemicals.com

Alternatively, catalytic hydrogenation can be employed, using catalysts such as palladium, platinum, or nickel, with hydrogen gas as the reductant. wikipedia.org This method is considered a "green" chemistry approach as it avoids the use of stoichiometric hydride reagents. acsgcipr.org The mechanism involves the adsorption of the imine onto the catalyst surface, followed by the addition of hydrogen across the C=N double bond.

Potential side reactions in the synthesis of N-propylcyclohexanamine include the reduction of the starting cyclohexanone to cyclohexanol (B46403) and the over-alkylation of the product to form a tertiary amine. The choice of a selective reducing agent, such as NaBH3CN or NaBH(OAc)3, minimizes the reduction of the ketone. masterorganicchemistry.comharvard.edu

Once the N-propylcyclohexanamine free base is synthesized and purified, it can be converted to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. The lone pair of electrons on the nitrogen atom of the amine acts as a base, accepting a proton (H+) from the hydrochloric acid to form the N-propylcyclohexanaminium cation and the chloride anion, resulting in the stable salt, N-propylcyclohexanamine hydrochloride.

Table 1: Comparison of Synthetic Methods for N-Propylcyclohexanamine

| Method | Reducing Agent | Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Borch Reaction | Sodium Cyanoborohydride (NaBH3CN) | Acid catalyst (optional) | pH 6-7, protic solvents (e.g., methanol) | High selectivity for imine reduction, one-pot procedure. masterorganicchemistry.comharvard.edu | Toxicity of cyanide byproducts. tcichemicals.com |

| Abdel-Magid-Maryanoff Reaction | Sodium Triacetoxyborohydride (NaBH(OAc)3) | Acetic acid (often used as both catalyst and proton source) | Aprotic solvents (e.g., DCE, THF) | High yield, good functional group tolerance, less toxic than NaBH3CN. harvard.edunih.gov | Moisture sensitive. commonorganicchemistry.com |

| Catalytic Hydrogenation | Hydrogen Gas (H2) | Pd, Pt, or Ni on a solid support (e.g., carbon) | Varies (pressure and temperature) | "Green" method, no stoichiometric metal hydride waste. wikipedia.orgacsgcipr.org | May require specialized high-pressure equipment. |

Exploration of Mechanistic Pathways in Biological Systems

A comprehensive review of the scientific literature reveals a lack of specific studies detailing the biochemical mechanisms of action for this compound. While the general class of cyclohexanamine derivatives has been explored in various pharmacological contexts, the specific interactions and biochemical pathways affected by the N-propyl substituted compound have not been elucidated in published research.

There is currently no publicly available research that identifies the specific molecular targets of this compound. Studies on its binding mechanisms, including interactions with receptors, ion channels, or other biomolecules, have not been reported. Therefore, its molecular interaction profile remains uncharacterized.

Scientific literature lacks information regarding the effects of this compound on cellular signaling pathways. There are no published studies investigating its potential to modulate key signaling cascades such as MAPK, NF-κB, or JAK/STAT pathways. Consequently, its influence on cellular communication and function is unknown.

There are no specific enzyme kinetics or inhibition studies available in the scientific literature for this compound. Its potential to act as an enzyme inhibitor, activator, or substrate has not been investigated, and therefore, its kinetic parameters (such as Ki or IC50 values) against any specific enzyme are not known.

Advanced Analytical Research Methodologies for N Propylcyclohexanamine Hydrochloride

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is fundamental to determining the molecular structure and identifying impurities. researchgate.net By examining the interaction of molecules with electromagnetic radiation, a unique molecular fingerprint can be obtained. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining molecular structure by observing the magnetic properties of atomic nuclei. libretexts.org For N-propylcyclohexanamine hydrochloride, ¹H and ¹³C NMR are essential for confirming the connectivity of the propyl and cyclohexyl moieties.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The spectrum of this compound is expected to show distinct signals for the propyl group (a triplet for the terminal methyl group and two multiplets for the methylene (B1212753) groups) and the cyclohexyl ring. The proton attached to the nitrogen (N-H) would likely appear as a broad signal due to proton exchange and coupling to nitrogen. The methine proton on the cyclohexyl ring attached to the nitrogen (C1-H) would be deshielded and appear at a lower field compared to the other cyclohexyl protons. At low temperatures, the axial and equatorial protons of the cyclohexane (B81311) ring may become distinct, providing conformational information. youtube.com

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon environments. For N-propylcyclohexanamine, nine distinct signals are expected: three for the propyl chain and six for the cyclohexyl ring, assuming the chair conformation slows ring inversion on the NMR timescale.

Mechanistic Applications: In mechanistic studies, NMR is invaluable for monitoring reaction progress. For instance, during the synthesis of N-propylcyclohexanamine, NMR can be used to track the disappearance of reactant signals (e.g., cyclohexanone (B45756) and propylamine) and the concurrent appearance of product signals, allowing for kinetic analysis and reaction optimization. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can further confirm the ¹H-¹H and ¹H-¹³C correlations, respectively, solidifying the structural assignment.

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | -CH₂-CH₂-CH₃ | ~0.9 - 1.0 | Triplet (t) |

| -CH₂-CH₂-CH₃ | ~1.5 - 1.7 | Multiplet (m) | |

| -N-CH₂-CH₂-CH₃ & Cyclohexyl -CH₂- | ~2.8 - 3.2 | Multiplet (m) | |

| Cyclohexyl -CH-N | ~3.0 - 3.4 | Multiplet (m) | |

| ¹³C | -CH₂-CH₂-CH₃ | ~11 - 13 | - |

| -CH₂-CH₂-CH₃ | ~19 - 22 | - | |

| Cyclohexyl & -N-CH₂- | ~24 - 60 | - |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. whitman.edu For N-propylcyclohexanamine (free base, molecular weight 141.25 g/mol ), MS is critical for identification. nih.gov

The molecular ion peak (M⁺) for N-propylcyclohexanamine would appear at an odd m/z value of 141, which is consistent with the nitrogen rule for compounds containing a single nitrogen atom. libretexts.org The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. libretexts.orgmiamioh.edu

Key fragmentation patterns include:

Loss of an ethyl radical (-CH₂CH₃, 29 Da): This results in a prominent fragment ion at m/z 112. This is often a favored fragmentation due to the formation of a stable secondary radical. vaia.com

Loss of a propyl radical from the ring: Cleavage within the cyclohexyl ring adjacent to the point of attachment can lead to a fragment ion at m/z 98. This type of fragmentation is a characteristic feature of N-alkylcyclohexylamines. thieme-connect.de

Hyphenated Techniques:

GC-MS and LC-MS: Coupling chromatography with mass spectrometry allows for the separation of this compound from complex matrices before its introduction into the mass spectrometer for detection and identification. This is essential for analyzing real-world samples where the compound may be present with other substances.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments. This capability is crucial for distinguishing N-propylcyclohexanamine from other isobaric compounds (compounds with the same nominal mass but different elemental compositions), thus confirming its identity with high confidence.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 141 | [C₉H₁₉N]⁺ | Molecular Ion (M⁺) |

| 112 | [M - C₂H₅]⁺ | α-cleavage: Loss of ethyl radical from propyl group |

| 98 | [C₆H₁₂N]⁺ | α-cleavage: Loss of propyl radical from the ring structure |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are complementary and provide detailed information about the functional groups present in a molecule. libretexts.org

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by absorptions corresponding to its functional groups. A key feature for the hydrochloride salt is the presence of a very broad and strong absorption band in the 2400-3000 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in a secondary ammonium (B1175870) salt (R₂NH₂⁺). Other significant absorptions would include the aliphatic C-H stretching vibrations just below 3000 cm⁻¹, CH₂ bending (scissoring) vibrations around 1450 cm⁻¹, and the C-N stretching vibration, typically found in the 1250-1020 cm⁻¹ range.

Raman Spectroscopy: While water is a strong absorber in FTIR and can obscure spectral regions, it produces a weak Raman signal, making Raman spectroscopy advantageous for analyzing aqueous solutions. The Raman spectrum would also show the characteristic C-H and C-N vibrations. The symmetric vibrations of the carbon skeleton of the cyclohexyl and propyl groups are often strong in the Raman spectrum, providing complementary information to the FTIR spectrum. researchgate.net

These techniques are highly effective for verifying the identity of a sample against a reference standard and for assessing purity by detecting vibrational bands that correspond to impurities.

| Frequency Range (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| 2400 - 3000 (very broad) | N-H Stretch (in R₂NH₂⁺ salt) | FTIR |

| 2850 - 2960 | Aliphatic C-H Stretch | FTIR/Raman |

| ~1450 | CH₂ Bending (Scissoring) | FTIR/Raman |

| 1020 - 1250 | C-N Stretch | FTIR/Raman |

Chromatographic Separations and Quantification Techniques

Chromatography is an indispensable tool for separating components of a mixture and for quantitative analysis. thermofisher.com For this compound, both high-performance liquid chromatography and gas chromatography are applicable, each with specific considerations.

HPLC is a premier technique for the separation and quantification of non-volatile or thermally sensitive compounds. Since simple aliphatic amines like N-propylcyclohexanamine lack a native chromophore, direct UV detection is challenging. sigmaaldrich.com Several strategies can be employed:

Derivatization: Pre-column or post-column derivatization involves reacting the amine with a reagent to attach a UV-absorbing or fluorescent tag. thermofisher.com Common reagents include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and phenylisothiocyanate (PITC), which create stable derivatives that can be detected with high sensitivity. thermofisher.compsu.edu

Alternative Detection: If derivatization is not desired, other detectors can be used. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. The most powerful approach is coupling HPLC with a mass spectrometer (LC-MS), which provides both separation and mass-based identification and quantification.

A typical separation would be achieved using a reversed-phase column (e.g., C18) with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. The pH of the mobile phase is critical and should be kept acidic to ensure the amine remains in its protonated, more water-soluble form.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV (after derivatization) or MS, ELSD |

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. libretexts.org The analysis of amines by GC can be challenging due to their basic and polar nature, which can lead to interactions with active sites on the column, resulting in poor peak shape (tailing) and reduced resolution. sigmaaldrich.com

To overcome these issues, several approaches are used:

Specialized Columns: Base-deactivated columns or columns with a polar stationary phase, such as a wax phase (e.g., Carbowax) or amine-specific phases, are employed to minimize unwanted interactions and produce symmetrical peaks.

Derivatization: The amine can be derivatized to a less polar and more volatile compound, for example, by acylation or silylation, which improves its chromatographic behavior.

GC is most effectively used in conjunction with a mass spectrometer (GC-MS), which serves as a highly specific and sensitive detector, enabling positive identification of the compound based on its retention time and mass spectrum. The NIST Chemistry WebBook reports a Kovats retention index of 1086 for the free base (N-propylcyclohexanamine) on a standard non-polar column, which is a valuable parameter for its identification. nih.gov

| Parameter | Typical Condition |

|---|---|

| Column | DB-5ms (base-deactivated) or Wax column, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 80 °C, ramp to 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a significant analytical technique, offering a powerful alternative to traditional high-performance liquid chromatography (HPLC) and gas chromatography (GC). nih.gov This method utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. mdpi.com The physicochemical properties of supercritical fluids—low viscosity and high diffusivity—allow for higher flow rates without a significant loss in column efficiency, leading to faster analyses and reduced consumption of organic solvents. afmps.beresearchgate.net These characteristics make SFC an environmentally friendly or "green" separation technique. chromatographyonline.com

For a compound like this compound, which possesses a basic amine group, SFC provides unique advantages. The analysis of amines by SFC often involves a mobile phase of supercritical CO₂ modified with a polar organic solvent, such as methanol, ethanol, or isopropanol. chromatographyonline.com The addition of acidic or basic additives is crucial for achieving good peak symmetry and preventing analyte interaction with the stationary phase. For primary and secondary amines, a common and effective additive combination in the methanol modifier is trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA). chromatographyonline.com

The choice of stationary phase is critical for achieving separation. Given the potential for N-propylcyclohexanamine to be chiral, chiral stationary phases (CSPs) based on polysaccharides are frequently employed for enantiomeric separations in SFC. chromatographyonline.comfagg.be The high-throughput screening capabilities of modern SFC systems allow for the rapid evaluation of various columns and mobile phase compositions to find the optimal conditions for separation. chromatographyonline.com The back pressure in the system is another important parameter, typically maintained between 125 and 250 bar to ensure the mobile phase remains in a sub-critical or supercritical state. afmps.be

Below is an interactive table detailing hypothetical SFC parameters for the chiral separation of N-propylcyclohexanamine enantiomers.

| Parameter | Condition | Rationale |

|---|---|---|

| Instrumentation | Analytical SFC System | Designed for high-pressure operation with supercritical fluids. |

| Stationary Phase (Column) | Polysaccharide-based Chiral Stationary Phase (e.g., cellulose (B213188) or amylose (B160209) derivative) | Proven effectiveness for enantiomeric separation of a wide range of chiral compounds, including amines. chromatographyonline.com |

| Mobile Phase | Supercritical CO₂ / Methanol (Gradient or Isocratic) | CO₂ is the primary mobile phase; methanol is a common polar modifier to adjust solvent strength. chromatographyonline.com |

| Additive | 0.3% Trifluoroacetic Acid (TFA) / 0.2% Triethylamine (TEA) in Methanol | Improves peak symmetry and reduces retention time for basic analytes like amines. chromatographyonline.com |

| Flow Rate | 3.0 - 5.0 mL/min | Higher flow rates are possible due to low mobile phase viscosity, enabling rapid analysis. afmps.be |

| Back Pressure | 150 bar | Maintains the mobile phase in a dense, liquid-like state to ensure consistent chromatography. afmps.be |

| Column Temperature | 35 - 40 °C | Controlled temperature ensures reproducible retention times and selectivity. |

| Detection | UV-Vis or Mass Spectrometry (MS) | UV detection is common; coupling to MS provides mass information for confirmation. |

Hyphenated Analytical Techniques in Complex Matrices

Hyphenated techniques, which involve the coupling of a separation method with a spectroscopic detection technique, are indispensable for the analysis of compounds in complex matrices such as biological fluids. ijpsjournal.comnih.gov These combined approaches enhance sensitivity, selectivity, and the ability to identify and quantify target analytes amidst numerous interfering substances. ijpsjournal.comrjpn.org For this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful. numberanalytics.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a cornerstone of modern bioanalysis due to its high sensitivity and selectivity. nih.gov The analysis of N-propylcyclohexanamine in matrices like plasma or urine would begin with sample preparation to remove proteins and other interferences. chromatographyonline.com Techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed. iajps.comnih.gov

Chromatographic separation could be achieved using reversed-phase HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) for faster analysis. numberanalytics.com Alternatively, for polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable option. nih.gov The separated analyte then enters the mass spectrometer. Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, minimizing the impact of matrix effects and allowing for accurate quantification at low concentrations. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the high separation efficiency of gas chromatography with the detection power of mass spectrometry. nih.gov For a compound like N-propylcyclohexanamine, direct analysis may be possible, or derivatization might be used to improve its volatility and chromatographic behavior. The sample would be injected into the GC, where it is vaporized and separated on a capillary column, often a 5% phenyl polymethylsiloxane phase. nih.gov The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points. nih.gov The mass spectrometer, typically operating with electron ionization (EI), fragments the eluted analyte to produce a characteristic mass spectrum for identification. For quantification, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity by focusing on specific fragment ions. semanticscholar.org

The table below outlines potential parameters for these hyphenated techniques.

| Parameter | LC-MS/MS (Hypothetical) | GC-MS (Hypothetical) |

|---|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) from plasma | Liquid-Liquid Extraction (LLE) from urine |

| Separation Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 2.6 µm) | 5% Phenyl Polymethylsiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile/Carrier Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) | Helium at a constant flow rate |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Electron Ionization (EI), 70 eV |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) | Selected Ion Monitoring (SIM) |

| Quantification | Based on peak area ratio of analyte to a stable isotope-labeled internal standard | Based on peak area ratio of analyte to a structural analog internal standard |

Development and Validation of Bioanalytical Methods

The development of a robust bioanalytical method is crucial for the quantitative determination of drugs and their metabolites in biological fluids. iajps.com To ensure that the data generated are reliable and reproducible, the method must undergo a rigorous validation process according to guidelines from regulatory bodies. nih.govhumanjournals.com A full validation establishes the performance characteristics of the method and demonstrates its suitability for the intended application. pmda.go.jp

Key validation parameters include selectivity, accuracy, precision, sensitivity, calibration curve performance, and stability. europa.eu

Selectivity: The method must be able to unequivocally differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the matrix. globalresearchonline.net This is typically assessed by analyzing at least six different blank matrix sources. globalresearchonline.net

Accuracy and Precision: Accuracy refers to how close the measured concentration is to the true value, while precision describes the degree of scatter in repeated measurements. au.dk These are evaluated by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high). pmda.go.jp For accuracy, the mean value should be within ±15% of the nominal value (±20% at the lower limit of quantification). au.dkgmp-compliance.org For precision, the coefficient of variation (CV) should not exceed 15% (20% at the lower limit of quantification). au.dkgmp-compliance.org

Calibration Curve: The relationship between analyte concentration and instrument response must be established. A calibration curve should consist of a blank, a zero sample, and at least six non-zero standards covering the expected concentration range. gmp-compliance.org

Lower Limit of Quantification (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. pmda.go.jp The analyte response at the LLOQ should be at least five times that of a blank sample. pmda.go.jp

Stability: The chemical stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability under frozen storage conditions. europa.euau.dk

The following table summarizes the key parameters and typical acceptance criteria for the validation of a bioanalytical method for this compound.

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Selectivity | Ability to differentiate and quantify the analyte from interferences. | No significant interference at the retention time of the analyte in blank samples. globalresearchonline.net |

| Accuracy | Closeness of determined value to the nominal concentration. | Mean concentration within ±15% of nominal value (±20% for LLOQ). europa.euau.dk |

| Precision (Within- and Between-Run) | Variability of measurements from multiple analyses of the same sample. | Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ). europa.euau.dk |

| Calibration Curve | Demonstrates the relationship between concentration and response over a range. | Correlation coefficient (r²) typically ≥ 0.99; back-calculated standards within acceptance limits. |

| Lower Limit of Quantification (LLOQ) | Lowest quantifiable concentration with acceptable accuracy and precision. | Accuracy within ±20%; Precision ≤ 20% CV; Signal-to-noise ratio > 5. pmda.go.jp |

| Stability (Freeze-Thaw, Short-Term, Long-Term) | Evaluates analyte degradation during sample storage and handling. | Mean concentration of stability samples should be within ±15% of nominal concentration. |

| Matrix Effect | Assesses the impact of matrix components on ionization of the analyte. | The CV of the matrix factor across different lots of matrix should be ≤ 15%. pmda.go.jp |

Toxicological Research on N Propylcyclohexanamine Hydrochloride

Preclinical Toxicological Investigations and Animal Models

Developmental and Reproductive Toxicology

There is currently no available research on the potential developmental and reproductive toxicity of N-propylcyclohexanamine hydrochloride. Studies designed to assess effects on embryonic and fetal development, as well as impacts on male and female reproductive systems, have not been identified. Consequently, no data exists to construct a profile of its potential hazards in these critical areas of toxicology.

Immunotoxicity Studies

No dedicated immunotoxicity studies for this compound have been found in the scientific literature. Research to determine if this compound can adversely affect the immune system, such as by suppressing or inappropriately stimulating immune responses, has not been published. Therefore, its potential to induce immunotoxic effects remains uncharacterized.

Mechanistic Toxicology of this compound

The underlying mechanisms by which this compound might exert toxic effects are currently unknown, as no specific mechanistic toxicology studies have been published.

Oxidative Stress Induction and Antioxidant Defense Modulation

There is no available data to suggest whether this compound induces oxidative stress or modulates antioxidant defense systems. Research into its capacity to generate reactive oxygen species or interfere with cellular antioxidant mechanisms has not been documented.

Apoptosis and Necrosis Pathways

The effects of this compound on programmed cell death (apoptosis) or uncontrolled cell death (necrosis) pathways have not been investigated. There are no studies available that explore its potential to trigger these cellular death mechanisms.

Receptor-Mediated Toxicity

Information regarding the potential for this compound to interact with cellular receptors and mediate toxicity is not available. Receptor-binding assays and functional studies to elucidate such mechanisms have not been reported.

Enzyme Inhibition and Induction in Xenobiotic Metabolism

The influence of this compound on the enzymes responsible for metabolizing foreign compounds (xenobiotics), such as the cytochrome P450 family, has not been studied. There is no information on whether it acts as an inhibitor or an inducer of these critical metabolic enzymes.

Biomarker Discovery and Validation for Toxicological Endpoints

Extensive searches of publicly available scientific literature and toxicological databases have yielded no specific research on the discovery and validation of biomarkers for toxicological endpoints related to this compound. The development of biomarkers, which are measurable indicators of a biological state, is a critical aspect of modern toxicology. This process often involves advanced analytical techniques to identify molecular changes in response to chemical exposure.

The typical workflow for biomarker discovery and validation includes:

Hypothesis Generation: Initial studies, such as in vitro or in vivo toxicity testing, suggest potential biological pathways affected by the compound.

Discovery Phase: High-throughput "omics" technologies, such as transcriptomics, proteomics, and metabolomics, are employed to identify candidate biomarkers. These technologies can reveal changes in gene expression, protein levels, or metabolite profiles in biological samples (e.g., blood, urine, tissues) following exposure to a substance.

Qualification and Validation: Candidate biomarkers undergo rigorous testing to confirm their specificity, sensitivity, and reproducibility in predicting a specific toxicological outcome. This phase establishes a clear link between the biomarker and the adverse effect.

However, at present, no studies have been published that apply these methodologies to this compound. Therefore, there is no data available to populate tables of identified biomarkers, their correlation with toxicological endpoints, or the validation status for this specific compound.

Interactive Data Table: Biomarker Discovery for this compound

No data is available for this compound.

| Biomarker Candidate | Analytical Method | Toxicological Endpoint | Validation Status |

|---|

Interactive Data Table: Validation of Toxicological Endpoints for this compound

No research findings are available for this compound.

| Toxicological Endpoint | Associated Biomarker(s) | Method of Validation | Outcome |

|---|

Preclinical and Biological Activity Research of N Propylcyclohexanamine Hydrochloride

In Vitro Pharmacological Profiling and Target Identification

In vitro studies are foundational in pharmacological research, providing insights into a compound's biological activity at the molecular and cellular level. For N-propylcyclohexanamine and its related structures, these investigations have centered on identifying interactions with specific protein targets, such as receptors and enzymes, and evaluating their subsequent effects in cell-based systems.

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor. Research into derivatives of N-propylcyclohexanamine has indicated interaction with neurotransmitter transporters, which are key targets in neuropharmacology.

Specifically, a derivative, 1-(benzo[b]thiophen-2-yl)-N-propylcyclohexanamine, has been evaluated for its ability to inhibit dopamine (B1211576) uptake. mdma.ch This suggests that the N-propylcyclohexanamine moiety can be incorporated into structures that bind to the dopamine transporter (DAT). In these assays, the compound demonstrated a high affinity for DAT, with an IC50 value in the nanomolar range, indicating potent inhibition of dopamine reuptake. mdma.ch Such findings are significant as DAT inhibitors are investigated for conditions like ADHD and depression.

Interactive Data Table: Dopamine Transporter (DAT) Binding Affinity

| Compound Derivative | Target | Assay Type | Result (IC50) |

|---|

Enzyme Assays and Modulation

Enzyme assays are employed to determine if a chemical compound can inhibit or activate a particular enzyme. Studies have explored derivatives of N-propylcyclohexanamine for their effects on enzymes involved in cell signaling pathways.

In research focused on developing selective inhibitors for sphingosine (B13886) kinase 2 (SphK2), a lipid kinase involved in cell survival and proliferation, the derivative (1s,4s)-4-(4-Octylphenyl)-N-propylcyclohexanamine was synthesized and evaluated. nih.gov The study revealed that stereochemistry plays a critical role in enzyme inhibition. The trans isomer of a related secondary amine was found to be a significantly more potent inhibitor of the related enzyme Sphingosine Kinase 1 (SphK1) than the corresponding cis isomer. nih.gov While specific inhibitory concentrations for the N-propylcyclohexanamine derivative were part of a broader screening, this highlights the potential for this chemical scaffold to be optimized for selective enzyme modulation. nih.gov

Cell-Based Functional Assays

Cell-based assays provide a more complex biological system to observe a compound's effect on cellular functions like proliferation, viability, or signaling pathways.

Interactive Data Table: Antiproliferative Activity of a Derivative

| Compound Derivative | Cell Lines | Assay Type | Result (IC50) |

|---|

In Vivo Preclinical Efficacy and Safety Studies

Detailed in vivo preclinical research data for N-propylcyclohexanamine hydrochloride, including studies on animal models, efficacy, and specific pharmacodynamic endpoints, are not extensively available in the public scientific literature. Such studies are essential for bridging the gap between in vitro findings and potential clinical applications, and their absence limits a comprehensive understanding of the compound's effects in a whole-organism context.

Animal Models for Disease and Pharmacological Response

Specific animal models used to evaluate the efficacy of this compound have not been detailed in the available research. The selection of an appropriate animal model would theoretically depend on the primary target identified in in vitro studies. For instance, based on the dopamine transporter affinity of a derivative, rodent models of ADHD or depression might be employed.

Pharmacodynamic Endpoints

Pharmacodynamic endpoints are measurable biological responses to a drug. For this compound, specific pharmacodynamic endpoints have not been characterized in preclinical in vivo studies found in the literature. Potential endpoints would be linked to the compound's mechanism of action. If targeting the dopamine system, endpoints could include changes in locomotor activity, neurotransmitter levels in specific brain regions as measured by techniques like microdialysis, or behavioral changes in validated animal tests.

Therapeutic Potential and Lead Optimization

There is no available research in peer-reviewed literature to suggest any specific therapeutic potential for this compound. The process of identifying a therapeutic target and subsequently optimizing a lead compound involves extensive preclinical testing, including efficacy, and pharmacokinetic studies. No such studies have been published for this specific compound.

Lead optimization is a critical phase in drug discovery aimed at enhancing the desired properties of a hit compound while minimizing undesirable characteristics. nih.govenamine.de This iterative process typically involves chemical modifications to improve potency, selectivity, and metabolic stability, and to reduce toxicity. nih.govnih.gov Strategies in lead optimization can range from simple functional group modifications to more complex approaches like scaffold hopping and bioisosteric replacement. enamine.de Without initial data on the biological activity of this compound, there is no foundation for any lead optimization efforts.

Table 1: General Principles of Lead Optimization

| Principle | Description |

| Structure-Activity Relationship (SAR) | Investigating how chemical structure relates to biological activity to guide modifications. enamine.de |

| Pharmacophore Modeling | Identifying the essential three-dimensional arrangement of functional groups responsible for biological activity. |

| Bioisosteric Replacement | Substituting a functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetics. enamine.de |

| Scaffold Hopping | Replacing the core molecular structure with a different one while retaining similar biological activity, often to improve properties or find novel chemical space. enamine.de |

| Computational Chemistry | Using computer-aided drug design (CADD) to predict binding affinities and other properties to prioritize synthetic efforts. enamine.de |

Biochemical and Biophysical Interactions with Biological Systems

The interaction of any chemical compound with biological systems is fundamental to its potential pharmacological effect. These interactions can occur at various levels, including with proteins, cellular membranes, and nucleic acids.

Protein-Ligand Interactions

The specific binding of a small molecule (ligand) to a protein is often the initiating event for a biological response. The nature of these interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, determines the affinity and specificity of the ligand for its protein target. researchgate.netresearchgate.net Computational methods, such as molecular docking and molecular dynamics simulations, are frequently used to predict and analyze these interactions. researchgate.net There are no published studies that have investigated the protein-ligand interactions of this compound.

Table 2: Common Types of Protein-Ligand Interactions

| Interaction Type | Description |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Ionic Bonds | Electrostatic attraction between oppositely charged ions. |

| Covalent Bonds | A chemical bond that involves the sharing of electron pairs between atoms. |

Membrane Interactions

The interaction of a compound with the lipid bilayer of cell membranes can significantly influence its absorption, distribution, and potential toxicity. mdpi.commdpi.com Some drugs exert their effects by directly altering the physical properties of the membrane, such as its fluidity or permeability. mdpi.com The physicochemical properties of a molecule, including its lipophilicity and charge, play a crucial role in determining the extent and nature of its membrane interactions. mdpi.com No research is available on the specific interactions between this compound and biological membranes.

Nucleic Acid Interactions

Small molecules can interact with DNA and RNA, potentially leading to therapeutic effects, such as in the case of some anticancer drugs, or to toxicity. atdbio.comtaylorfrancis.com These interactions can occur through several mechanisms, including intercalation between base pairs, binding within the major or minor grooves, or covalent modification of the nucleic acid structure. atdbio.com The study of these interactions is vital for understanding a compound's mechanism of action and its potential for genotoxicity. There is no available data on the interactions of this compound with nucleic acids.

Computational and Structure Activity Relationship Sar Studies of N Propylcyclohexanamine Hydrochloride

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is instrumental in predicting the activity of new, unsynthesized compounds, thereby prioritizing experimental efforts. mdpi.comnih.gov

The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors. These descriptors are numerical representations of the physicochemical properties of a molecule. researchgate.net For a compound like N-propylcyclohexanamine hydrochloride, a variety of descriptors can be calculated to capture its structural features. These can be broadly categorized as:

1D Descriptors: These are the simplest descriptors and include counts of atoms and bonds, and molecular weight.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., connectivity indices), constitutional descriptors, and counts of specific structural fragments. Software like PaDel-Descriptor can be used to calculate a large number of such descriptors. researchgate.net

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include information about its shape, size, and electronic properties (e.g., dipole moment, polarizability). researchgate.net

The initial pool of calculated descriptors is often large and may contain redundant or irrelevant information. researchgate.net Therefore, a crucial step is descriptor selection, where statistical methods are employed to identify the subset of descriptors that are most correlated with the biological activity of interest. researchgate.netnih.gov Common techniques for descriptor selection include removing descriptors with low variance or high inter-correlation. youtube.com

Table 1: Examples of Molecular Descriptors Potentially Relevant for this compound

| Descriptor Class | Specific Descriptor Example | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule |

| Atom Count | Number of specific atoms (e.g., C, N) | |

| Topological | Wiener Index | Branching of the molecular skeleton |

| Balaban Index | Shape of the molecule | |

| Geometric | Molecular Surface Area | Overall size and shape |

| Molecular Volume | Space occupied by the molecule | |

| Electronic | Dipole Moment | Polarity of the molecule |

| Polarizability | Deformability of the electron cloud | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity of the molecule |

This table is illustrative and the actual descriptors used would depend on the specific biological activity being modeled.

Once a relevant set of descriptors has been selected, a mathematical model is developed to correlate these descriptors with the observed biological activity. Several statistical methods can be employed for this purpose:

Multiple Linear Regression (MLR): This is one of the simplest and most common methods used in QSAR. mdpi.comnih.gov It assumes a linear relationship between the descriptors (independent variables) and the biological activity (dependent variable). mdpi.com The quality of an MLR model is often assessed by its coefficient of determination (R²), which indicates the proportion of the variance in the biological activity that is predictable from the descriptors. researchgate.net

Multiple Nonlinear Regression (MNLR): In cases where the relationship between structure and activity is not linear, MNLR can provide a better fit. nih.gov This method can capture more complex relationships between the molecular descriptors and the biological endpoint. mdpi.com

Artificial Neural Networks (ANN): ANNs are powerful machine learning algorithms that can model highly complex and non-linear relationships. researchgate.netnih.gov They are composed of interconnected nodes (neurons) organized in layers and are trained on a dataset to recognize patterns. ANNs can often achieve higher predictive accuracy than traditional regression methods, especially for large and complex datasets. researchgate.net

A critical aspect of QSAR model development is rigorous validation to ensure its robustness and predictive power. mdpi.com This typically involves:

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the model's stability and predictive ability within the training set. nih.gov

External Validation: The model's predictive performance is evaluated on an independent set of compounds (the test set) that was not used in model development. mdpi.comnih.gov A high correlation between the predicted and experimental activities for the test set indicates a reliable and predictive QSAR model. mdpi.com

Y-Randomization: This test is performed to ensure that the developed model is not a result of chance correlation. nih.gov

Once a QSAR model has been developed and validated, it can be used to predict the biological activity of novel compounds, such as analogs of this compound. nih.gov This predictive capability is invaluable in guiding the design of new molecules with potentially improved activity. mdpi.com By analyzing the descriptors in the QSAR model, researchers can identify the key structural features that are either beneficial or detrimental to the desired biological effect, a concept sometimes referred to as a "descriptor pharmacophore". nih.gov This knowledge allows for the rational modification of the lead compound to enhance its activity. nih.gov QSAR models are widely used in various stages of drug discovery, from hit-to-lead optimization to toxicological risk assessment. bio-hpc.eunih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are structure-based computational methods that provide detailed insights into how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them. bond.edu.au The highest-ranked pose is considered the most likely binding mode.

For this compound, the protonated amine group would be expected to form key electrostatic interactions, such as hydrogen bonds or salt bridges, with negatively charged or polar residues in the binding site. The cyclohexyl and propyl groups, being hydrophobic, would likely engage in van der Waals interactions with nonpolar residues. Docking studies can help to visualize these potential interactions and provide a structural hypothesis for the compound's mechanism of action. mdpi.com

Scoring functions used in molecular docking provide an estimate of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). mdpi.commdpi.com Lower (more negative) binding energies generally indicate a more favorable interaction between the ligand and the protein. mdpi.com These calculations can be used to rank a series of compounds and prioritize those with the highest predicted affinity for synthesis and experimental testing.

Molecular dynamics (MD) simulations can further refine the docked pose and provide a more accurate estimation of the binding free energy. MD simulations model the movement of atoms in the ligand-protein complex over time, taking into account the flexibility of both the ligand and the protein. nih.gov These simulations can reveal the stability of the predicted binding mode and provide a more dynamic picture of the ligand-protein interactions. nih.gov

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the analysis focuses on the orientations of the N-propyl group relative to the cyclohexane (B81311) ring and the inherent flexibility of both moieties.

The cyclohexane ring predominantly adopts a low-energy "chair" conformation, which is virtually free of angle and torsional strain. pressbooks.pubdalalinstitute.com In this conformation, substituents can occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (in the approximate plane of the ring). The N-propylamino substituent is subject to a conformational equilibrium between these two positions. Due to steric hindrance with the axial hydrogens on the same side of the ring (1,3-diaxial interactions), the equatorial position is strongly favored energetically.

Further conformational complexity arises from the rotation around the single bonds of the n-propyl group. The key rotations are around the C-N bond and the C-C bonds within the propyl chain. This leads to various staggered conformers, primarily described as anti (where the carbon chain is extended) and gauche (where the chain is bent). The anti conformation is generally of lower energy.

The most stable conformer of N-propylcyclohexanamine is predicted to be the one where the N-propylamino group is in the equatorial position on the chair-form cyclohexane ring, and the propyl chain itself is in an anti conformation.

Table 1: Illustrative Relative Energies of N-Propylcyclohexanamine Conformers This table presents hypothetical energy values to illustrate the principles of conformational analysis. Actual values would require specific quantum mechanical calculations.

| Conformer ID | Cyclohexane Conformation | N-Propylamino Position | Propyl Chain Conformation | Relative Energy (kcal/mol) | Predicted Population (%) |

| 1 | Chair | Equatorial | Anti | 0.00 | 94.5% |

| 2 | Chair | Equatorial | Gauche | 0.80 | 5.0% |

| 3 | Chair | Axial | Anti | 2.10 | 0.5% |

| 4 | Twist-Boat | - | Anti | 5.50 | <0.01% |

| 5 | Boat | - | Anti | 6.90 | <0.01% |

De Novo Design and Virtual Screening Approaches

De novo design and virtual screening are powerful computational strategies used in drug discovery to identify or create novel compounds with desired biological activity. nih.govnih.govduke.edu

Virtual Screening (VS) is a technique used to search vast libraries of existing compounds to identify those most likely to interact with a specific biological target. enamine.netnih.gov If this compound were identified as a "hit" compound with interesting activity, a ligand-based virtual screening could be initiated. This would involve searching for molecules in databases (such as ZINC or Enamine REAL) that share similar structural features or 3D pharmacophores, with the goal of finding related compounds that may have improved potency or better properties. enamine.netnih.gov

De Novo Design , in contrast, aims to build new molecules from the ground up. rsc.org If the protein target of this compound is known and its 3D structure is available, de novo design algorithms can be used. These programs can either "grow" a molecule within the target's binding site piece by piece or link together molecular fragments to create novel structures optimized to fit the site's shape and chemical environment. This approach can lead to the discovery of entirely new chemical scaffolds.

Table 2: Hypothetical Workflow for Virtual Screening Based on a this compound Hit

| Step | Description | Objective |

| 1. Library Preparation | Select and prepare a large database of commercially available compounds (e.g., >10 million). Standardize structures, assign protonation states, and generate 3D conformers. | Create a high-quality, searchable library of candidate molecules. |

| 2. Query Definition | Use the 3D structure of this compound as a template for 2D similarity searching or 3D shape-based screening. | Define the search criteria based on the known active compound. |

| 3. Screening | Computationally compare each library compound against the query. Calculate similarity scores or shape-fit scores. | Rapidly filter the vast chemical library to a manageable number of compounds. |

| 4. Docking & Scoring | For structure-based approaches, dock the top-scoring hits from the initial screen into the target's binding site and calculate their binding affinity using a scoring function. | Predict the binding mode and rank the filtered compounds based on their potential affinity for the target. |

| 5. Hit Selection | Apply final filters (e.g., drug-likeness, predicted ADMET properties) and visually inspect the top-ranked compounds for purchase and biological testing. | Select a diverse and promising set of compounds for experimental validation. |

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. dovepress.commdpi.com These features include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), aromatic rings (AR), and positive (PI) or negative (NI) ionizable centers. nih.gov

The chemical structure of this compound possesses distinct features that can be translated into a pharmacophore model. In its protonated state (as a hydrochloride salt), the secondary amine group is positively charged and can act as both a hydrogen bond donor and a positive ionizable feature. The non-polar cyclohexane ring and the n-propyl chain constitute significant hydrophobic regions.

A ligand-based pharmacophore model can be generated from the low-energy conformation of this compound. This 3D model, defining the spatial relationship between the HBD, PI, and H features, can then be used as a query to screen large chemical databases. nih.gov This allows for the identification of structurally diverse molecules that may mimic the biological activity of this compound by presenting the same essential features to the biological target.

Table 3: Potential Pharmacophoric Features of this compound

| Feature Type | Chemical Moiety | Location in Molecule | Role in Molecular Recognition |

| Positive Ionizable (PI) | Protonated Secondary Amine (-NH₂⁺-) | Nitrogen Atom | Forms ionic interactions (salt bridges) with negatively charged residues (e.g., Asp, Glu) in a binding site. |

| Hydrogen Bond Donor (HBD) | Protonated Secondary Amine (-NH₂⁺-) | Amine Hydrogens | Donates hydrogen bonds to acceptor atoms (e.g., carbonyl oxygen) in a binding site. |

| Hydrophobic (H) | Cyclohexane Ring | Alicyclic Scaffold | Engages in van der Waals and hydrophobic interactions with non-polar pockets in a target protein. |

| Hydrophobic (H) | n-Propyl Chain | N-Alkyl Substituent | Provides additional hydrophobic interactions, potentially exploring a deeper non-polar pocket. |

Chemoinformatics and Data Mining for SAR Elucidation

Chemoinformatics applies computational methods to analyze chemical and biological data, transforming it into actionable knowledge. liverpool.ac.ukmdpi.com A primary application is the elucidation of Structure-Activity Relationships (SAR), which describe how changes in a molecule's structure affect its biological activity. researchgate.net

To establish an SAR for this compound, a library of analog compounds would be synthesized and tested for a specific biological activity. Modifications could include:

Varying the length or branching of the N-alkyl chain.

Introducing substituents (e.g., hydroxyl, methyl) at different positions on the cyclohexane ring.

Altering the stereochemistry of ring substituents.

For each analog, a set of molecular descriptors (numerical values representing chemical properties) is calculated. These can include physicochemical properties (e.g., LogP, molecular weight, polar surface area) and structural keys. By mining this dataset, a Quantitative Structure-Activity Relationship (QSAR) model can be developed. nih.gov A QSAR model is a mathematical equation that correlates the descriptors with biological activity, allowing for the prediction of activity for new, unsynthesized compounds and providing insight into the structural features that drive activity.

Table 4: Illustrative SAR Data Table for Hypothetical N-Propylcyclohexanamine Analogs This table presents hypothetical data to illustrate the principles of a chemoinformatics study.

| Compound ID | Modification from Parent | cLogP (Descriptor) | Molecular Weight (Descriptor) | pIC₅₀ (Hypothetical Activity) |

| Parent | N-propyl | 3.1 | 141.26 | 6.5 |

| Analog 1 | N-ethyl | 2.6 | 127.23 | 6.2 |

| Analog 2 | N-butyl | 3.6 | 155.29 | 6.8 |

| Analog 3 | N-pentyl | 4.1 | 169.31 | 6.9 |

| Analog 4 | 4-hydroxy (trans) | 2.5 | 157.26 | 7.1 |

| Analog 5 | 4-methyl (trans) | 3.5 | 155.29 | 6.6 |

Toxicological Property Prediction using Computational Methods

In silico toxicology utilizes computational models to predict the potential adverse effects of chemical compounds, reducing the need for extensive and costly experimental testing. researchgate.netjscimedcentral.com These predictive methods are crucial for early-stage safety assessment in drug discovery and chemical safety evaluation. nih.govresearchgate.net

The structure of this compound can be submitted to a variety of computational toxicology platforms. These systems employ several underlying methods:

Structural Alerts: The software scans the molecule for the presence of specific chemical fragments or substructures (toxicophores) that are statistically associated with known toxicities like mutagenicity or skin sensitization.

QSAR Models: For endpoints like acute toxicity (LD₅₀) or carcinogenicity, QSAR models built from large datasets of experimentally tested chemicals are used to predict the likelihood of a specific toxic outcome. mdpi.com

Read-Across: The toxicity of the compound is inferred from the known toxicity of one or more structurally similar compounds found in the database.

These tools can provide predictions for a wide range of toxicological endpoints, helping to flag potential liabilities early in the research process. It is important to note that in silico predictions are probabilistic and often used to prioritize compounds for further experimental testing rather than as a definitive assessment of safety. ceon.rs

Table 5: Illustrative In Silico Toxicology Profile for this compound This table contains hypothetical predictions for illustrative purposes only.